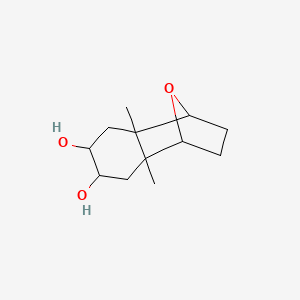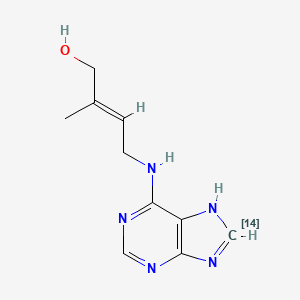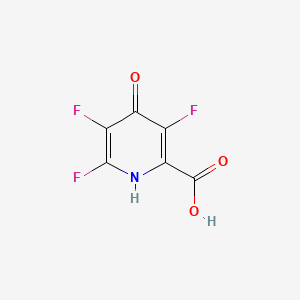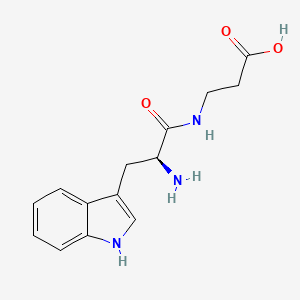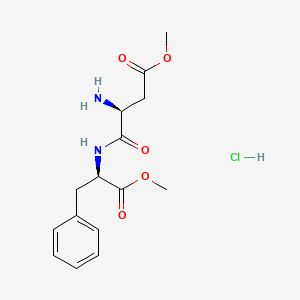
32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid is a synthetic peptide derivative of calcitonin, a hormone known for its role in calcium and phosphate metabolism. This compound is specifically derived from salmon calcitonin, which is known for its higher potency and longer duration of action compared to human calcitonin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the sequential addition of protected amino acids to a solid resin. The protecting groups are removed, and the peptide chain is elongated step-by-step. After the full sequence is assembled, the peptide is cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms present in the peptide chain.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Explored for its potential therapeutic applications in conditions like osteoporosis and hypercalcemia.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid involves binding to calcitonin receptors on osteoclasts, inhibiting their activity. This leads to a decrease in bone resorption and a reduction in calcium levels in the blood. The molecular targets include the calcitonin receptor and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Human Calcitonin: Less potent and shorter duration of action compared to salmon calcitonin.
Synthetic Peptide Analogues: Designed to mimic the structure and function of calcitonin but with improved stability and efficacy.
Uniqueness
32a-Gly-calcitonin (Salmon) Trifluoroacetic Acid stands out due to its high potency and long duration of action, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C147H242N44O50S2 |
|---|---|
Poids moléculaire |
3489.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1 |
Clé InChI |
FLCBPICONBSRJW-QXKJFSBZSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)O |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




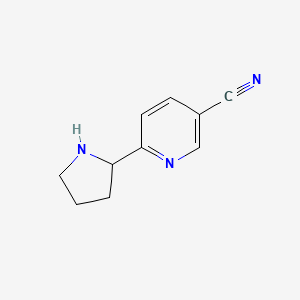


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

